molecular formula C16H18O4S B4643140 3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate

3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate

Cat. No.: B4643140
M. Wt: 306.4 g/mol
InChI Key: PUJAQSBXRQDOCO-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate is a high-purity synthetic intermediate of interest in organic chemistry and materials science research. Structurally analogous aryl sulfonate esters are recognized in scientific literature as valuable electrophiles in transition-metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex organic molecules for pharmaceutical and materials development . The molecular structure incorporates a 3,5-dimethylphenyl group and a 2-methoxy-4-methylbenzenesulfonate (a substituted tosylate) group. Similar compounds, such as N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide, have been documented in crystallographic studies, revealing how these molecules can form specific dihedral angles between their aromatic ring systems and engage in intermolecular interactions like hydrogen bonding, which can influence their solid-state properties and reactivity . Researchers utilize these compounds as building blocks and precursors in method development and target-oriented synthesis. The presence of methoxy and methyl substituents on the sulfonate moiety can fine-tune the compound's electronic properties and steric profile, potentially offering advantages in reaction selectivity and yield. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3,5-dimethylphenyl) 2-methoxy-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4S/c1-11-5-6-16(15(10-11)19-4)21(17,18)20-14-8-12(2)7-13(3)9-14/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJAQSBXRQDOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC(=CC(=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate typically involves the esterification of 3,5-dimethylphenol with 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dimethylphenol and 2-methoxy-4-methylbenzenesulfonic acid.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenols, ethers, or thioethers.

    Hydrolysis: Products are 3,5-dimethylphenol and 2-methoxy-4-methylbenzenesulfonic acid.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: The compound may be used in studies investigating the interactions of sulfonate esters with biological molecules.

    Pharmaceutical Research: It can be explored for potential therapeutic applications, particularly in the design of new drugs.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate involves its interaction with nucleophiles, leading to the formation of substitution products. The sulfonate group acts as a good leaving group, facilitating nucleophilic attack on the aromatic ring. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 3,5-dimethylphenyl group is a recurring motif in diverse compounds. Key comparisons include:

Compound Class Core Structure Substituent Effects Key Findings
N-(3,5-Dimethylphenyl) carboxamides () Carboxamide linker Meta-methyl groups enhance lipophilicity and PET-inhibiting activity (IC50 ~10 µM). Electron-donating methyl groups optimize interactions with photosystem II .
Poly(arylene ether sulfone)s () Sulfone polymer backbone 3,5-Dimethylphenyl pendants improve hydroxide conductivity (49.8 mS cm⁻¹ at 80°C). Bulky substituents reduce membrane swelling and enhance alkaline stability .
Bis(3,5-dimethylphenyl) phosphates () Phosphate ester linker Methyl groups correlate with cholinesterase inhibition in vitro (human erythrocytes). No direct link between substituents and neurotoxicity in vivo observed .

The target compound’s 2-methoxy-4-methylbenzenesulfonate group shares structural parallels with sulfonylurea herbicides (e.g., metsulfuron methyl ester, ), where methoxy and methyl groups enhance herbicidal activity via sulfonylurea receptor binding .

Physicochemical Properties

  • Crystal Packing : The 3,5-dimethylphenyl group in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () induces asymmetric unit duplication, implying steric effects that could influence the sulfonate’s crystallinity or solubility .
  • Lipophilicity : Methyl and methoxy groups increase logP values, comparable to herbicidal sulfonylureas (), which rely on lipophilicity for membrane penetration .

Table 1: Comparative Activity Metrics

Compound Application Key Metric Reference
N-(3,5-Dimethylphenyl) carboxamide PET Inhibition IC50 = 10 µM
QPAES(x/y) polymer with 3,5-dimethylphenyl Hydroxide Conductivity 49.8 mS cm⁻¹ at 80°C
Bis(3,5-dimethylphenyl)chlorophosphite Cholinesterase Inhibition 70% inhibition (human erythrocytes)

Table 2: Substituent Impact Analysis

Substituent Position Electron Effect Role in Compound Class Outcome
3,5-Dimethyl (phenyl) Electron-donating Enhances lipophilicity (agrochemicals) Improved target binding
2-Methoxy (benzene) Electron-donating Modulates electronic density Stabilizes sulfonate group reactivity
4-Methyl (benzene) Electron-donating Increases steric bulk May reduce enzymatic degradation

Critical Analysis of Contradictions and Limitations

  • Bioactivity vs. Structure : While 3,5-dimethylphenyl groups enhance PET inhibition in carboxamides (), their role in sulfonates remains unclear due to lack of direct data.
  • Cholinesterase Inhibition : shows that phosphates with 3,5-dimethylphenyl groups inhibit cholinesterase, but this effect is absent in structurally distinct sulfonates, underscoring the importance of the functional group .

Q & A

Q. How can the compound’s potential as a chemical probe be validated in enzyme-targeted studies?

  • Methodology :
  • Enzyme Assays : Test inhibition of sulfotransferases or hydrolases using fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamics to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate
Reactant of Route 2
3,5-dimethylphenyl 2-methoxy-4-methylbenzenesulfonate

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